molecular formula C13H11NO2 B1360066 2-(4-Methoxybenzoyl)pyridine CAS No. 6305-18-6

2-(4-Methoxybenzoyl)pyridine

Cat. No.: B1360066
CAS No.: 6305-18-6
M. Wt: 213.23 g/mol
InChI Key: ZYZQOYSKLICWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)pyridine, also known as MPP, is a chemical compound that belongs to the class of pyridine ketones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial applications.

Scientific Research Applications

2-(4-Methoxybenzoyl)pyridine has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands used in asymmetric catalysis.

    Biology: The compound is studied for its potential therapeutic effects and toxicological properties.

    Medicine: It is used in the development of pharmaceuticals, including antitumor agents and COX-2 selective inhibitors.

    Industry: The compound is employed in the production of agrochemicals and functional materials.

Mechanism of Action

While the specific mechanism of action for Ketone, p-methoxyphenyl 2-pyridyl is not mentioned in the search results, 2-pyridyl ketones are often employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands in asymmetric catalysis .

Future Directions

The coordination chemistry of 2-pyridyl ketoximes, such as Ketone, p-methoxyphenyl 2-pyridyl, continues to attract the interest of many inorganic chemistry groups around the world . Future research may focus on the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for the synthesis of 2-pyridyl ketones, including 2-(4-Methoxybenzoyl)pyridine, involves the coupling of 2-lithiopyridine with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, forming a stable five-membered chelated intermediate . Another method involves the deprotonation of benzyl nitriles, followed by condensation with picolinic ester and subsequent decarboxylation .

Industrial Production Methods

In industrial settings, the production of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method allows for the rapid and cost-efficient synthesis of diverse 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow system . This approach is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone to other functional groups.

    Reduction: Reducing agents can be used to convert the ketone to alcohols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridyl Ketone: This compound shares the pyridine ketone structure and is used in similar applications, such as asymmetric catalysis and pharmaceutical synthesis.

    Phenyl-2-Pyridyl Ketone: Another related compound with similar chemical properties and applications.

Uniqueness

2-(4-Methoxybenzoyl)pyridine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-methoxyphenyl group enhances its solubility in organic solvents and may influence its interaction with biological targets.

Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQOYSKLICWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212376
Record name Ketone, p-methoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-18-6
Record name (4-Methoxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, p-methoxyphenyl 2-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-methoxyphenyl 2-pyridyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ketone, p-methoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of pyridine-2-carboxylic acid methoxy-methyl-amide (10.0 g, 0.060 mol) in anhydrous THF (150 mL) at −78° C. was added freshly prepared Grignard reagent of 4-bromo anisole (20.0 g, 0.106 mol). The reaction mixture was allowed to warm to room temperature. Reaction mixture was quenched with saturated ammonium chloride (100 mL) and extracted with ethyl acetate (2×200 mL). Organic layer was dried over sodium sulphate and concentrated. Purification by 100-200-mesh sized silica gel column with 0-20% EtoAc:Hexane as eluent provided the product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.